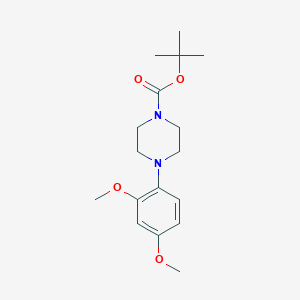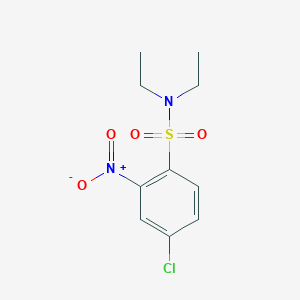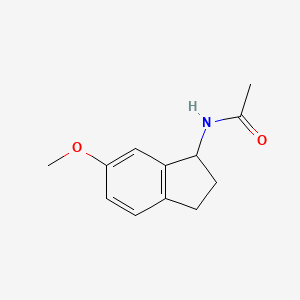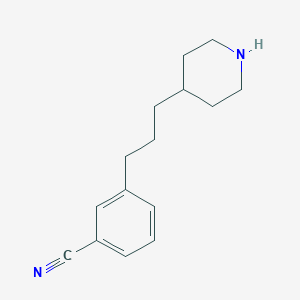
2-(3-aminophenyl)-N-(2-morpholin-4-ylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-aminophenyl)-N-(2-morpholin-4-ylethyl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by the presence of an aminophenyl group and a morpholin-4-ylethyl group attached to an acetamide backbone.
Méthodes De Préparation
The synthesis of 2-(3-aminophenyl)-N-(2-morpholin-4-ylethyl)acetamide typically involves the reaction of 3-aminophenylacetic acid with 2-(morpholin-4-yl)ethylamine under specific reaction conditions. The process may include steps such as activation of the carboxylic acid group, coupling with the amine, and purification of the final product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
2-(3-aminophenyl)-N-(2-morpholin-4-ylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the aminophenyl or morpholin-4-ylethyl moieties are replaced with other groups. Common reagents for these reactions include halogens, acids, and bases.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biological assays to study protein-ligand interactions and cellular processes.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for targeting specific molecular pathways.
Industry: It can be utilized in the development of new materials, catalysts, and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3-aminophenyl)-N-(2-morpholin-4-ylethyl)acetamide involves its interaction with specific molecular targets and pathways. The aminophenyl group may interact with proteins or enzymes, while the morpholin-4-ylethyl group can enhance the compound’s solubility and bioavailability. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-(3-aminophenyl)-N-(2-morpholin-4-ylethyl)acetamide can be compared with other similar compounds, such as:
1-(3-aminophenyl)-3-[2-(morpholin-4-yl)ethyl]urea: This compound has a similar structure but contains a urea moiety instead of an acetamide group.
3-aminophenylacetic acid derivatives: These compounds share the aminophenylacetic acid core but differ in the substituents attached to the acetamide or other functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H21N3O2 |
|---|---|
Poids moléculaire |
263.34 g/mol |
Nom IUPAC |
2-(3-aminophenyl)-N-(2-morpholin-4-ylethyl)acetamide |
InChI |
InChI=1S/C14H21N3O2/c15-13-3-1-2-12(10-13)11-14(18)16-4-5-17-6-8-19-9-7-17/h1-3,10H,4-9,11,15H2,(H,16,18) |
Clé InChI |
FFEZVCMUGBRCDK-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCNC(=O)CC2=CC(=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(5-Nitropyridin-2-yl)amino]propane-1,2-diol](/img/structure/B13869631.png)

![8-Thiophen-3-yl-1,4-dioxaspiro[4.5]decane](/img/structure/B13869638.png)




![4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B13869650.png)
![2-chloro-N-pyridin-2-ylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B13869657.png)
![5-quinolin-7-yloxy-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13869701.png)
